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Compound of Interest

5-Bromo-4-methyl-1H-1,2,3-
Compound Name:
triazole

cat. No.: B3029858

An In-depth Technical Guide to the Structure Elucidation of 5-Bromo-4-methyl-1H-1,2,3-
triazole

For researchers, scientists, and professionals in drug development, the precise determination
of a molecule's structure is a foundational requirement. This guide provides a comprehensive
overview of the methodologies and data used to elucidate the structure of 5-Bromo-4-methyl-
1H-1,2,3-triazole, a heterocyclic compound of interest in synthetic chemistry and medicinal
research.

Compound Overview

5-Bromo-4-methyl-1H-1,2,3-triazole is a substituted triazole ring system. The 1,2,3-triazole
core is a significant scaffold in pharmaceutical development due to its metabolic stability and
ability to form hydrogen bonds. The presence of a bromine atom provides a handle for further
functionalization through cross-coupling reactions, making it a valuable building block in the
synthesis of more complex molecules.

Physicochemical Properties

A summary of the key physicochemical properties for 5-Bromo-4-methyl-1H-1,2,3-triazole is
presented below.
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Property Value Reference
Molecular Formula C3HaBrNs [1112]
Molecular Weight 161.99 g/mol [1][2]

CAS Number 805315-83-7 [1][2]
Monoisotopic Mass 160.95886 Da [1]

IUPAC Name 4-bromo-5-methyl-2H-triazole [1]

Structure Elucidation Workflow

The definitive identification of 5-Bromo-4-methyl-1H-1,2,3-triazole relies on a combination of
spectroscopic techniques. Each method provides unique and complementary information about
the molecular structure.

© 2025 BenchChem. All rights reserved. 2/8 Tech Support


https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-1H-1_2_3-triazole
https://www.synblock.com/product/805315-83-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-1H-1_2_3-triazole
https://www.synblock.com/product/805315-83-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-1H-1_2_3-triazole
https://www.synblock.com/product/805315-83-7.html
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-1H-1_2_3-triazole
https://pubchem.ncbi.nlm.nih.gov/compound/5-Bromo-4-methyl-1H-1_2_3-triazole
https://www.benchchem.com/product/b3029858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GHE Foundational & Exploratory
Check Availability & Pricing

Synthesis

4-methyl-1H-1,2,3-triazole

Y

Y

5-Bromo-4-methyl-1H-1,2,3-triazole

J Structugal Analysis L
Infrared (IR) Spectroscopy NMR Spectroscopy (*H, 13C)

Data Intrpretation

4 \ /

Molecular Weight & Isotopic Pattern Functional Groups (N-H, C-H)T Connectivity & Chemical Environmenth‘

Confirmed Structure

Mass Spectrometry (MS)

Y

Click to download full resolution via product page

Caption: Workflow for the synthesis and structural elucidation of 5-Bromo-4-methyl-1H-1,2,3-

triazole.

Spectroscopic Data Analysis
Mass Spectrometry (MS)

Mass spectrometry is employed to determine the molecular weight and elemental composition
of the compound. For 5-Bromo-4-methyl-1H-1,2,3-triazole, the key feature is the isotopic
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signature of bromine.

lon/Fragment

Predicted m/z

Notes

Molecular ion with the lighter

[M+H]* (7°Br) 161.9661 o

bromine isotope.

Molecular ion with the heavier
[M+H]* (3Br) 163.9641 o

bromine isotope.

Deprotonated molecular ion
[M]~ 159.9516 _

with 7°Br.

Deprotonated molecular ion
[M]~ 161.9496

with 81Br.

The presence of two peaks of nearly equal intensity separated by 2 m/z units is a definitive

indicator of a single bromine atom in the molecule.

Infrared (IR) Spectroscopy

IR spectroscopy helps identify the functional groups present in the molecule. The triazole ring

and its substituents give rise to characteristic absorption bands.

Wavenumber (cm—?)

Vibration Mode

Functional Group

3100 - 3300 N-H Stretch Triazole N-H
2900 - 3000 C-H Stretch Methyl C-H
~1530 Ring Deformation Triazole Ring
~1450 C-H Bend Methyl C-H
~1170 N-N Stretch Triazole Ring

Note: These are expected ranges. Actual values can vary based on the sample state

(solid/liquid) and intermolecular interactions.[3][4][5]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the
molecule.

1H NMR Spectroscopy

Chemical Shift ()

Multiplicity Integration Assignment
ppm
~2.3 Singlet 3H -CHs
13.0-15.0 Broad Singlet 1H N-H

Note: The N-H proton signal can be broad and its chemical shift is highly dependent on the
solvent and concentration. The spectrum for the isomeric 4-Bromo-1-methyl-1H-1,2,3-triazole
shows a methyl signal at d 5.52 ppm, highlighting the importance of correct isomer

identification.[6]

13C NMR Spectroscopy

Chemical Shift (8) ppm Assighment
~10 -CHs

~130 C4-CHs
~135 C5-Br

Note: The chemical shifts are estimated values. The exact positions of the triazole ring carbons
can be confirmed using advanced 2D NMR techniques like HMBC and HSQC.

Synthesis Pathway

A common route to synthesize 5-Bromo-4-methyl-1H-1,2,3-triazole is through the direct
bromination of 4-methyl-1H-1,2,3-triazole. This reaction provides a straightforward method to

introduce the bromine atom onto the triazole ring.

Caption: Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole via bromination.
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Experimental Protocols
Synthesis of 5-Bromo-4-methyl-1H-1,2,3-triazole

This protocol is a representative procedure for the bromination of a triazole ring.

» Dissolution: Dissolve 4-methyl-1H-1,2,3-triazole (1.0 eq) and sodium acetate (1.2 eq) in
glacial acetic acid.

e Bromination: Cool the solution in an ice bath. Add a solution of bromine (1.1 eq) in acetic
acid dropwise over 30 minutes, ensuring the temperature remains below 10°C.

e Reaction: Allow the mixture to warm to room temperature and stir for 12-18 hours. Monitor
the reaction progress using Thin Layer Chromatography (TLC).

e Quenching: Carefully pour the reaction mixture into a beaker of ice water containing sodium
thiosulfate to quench any unreacted bromine.

o Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate)
three times.

e Washing: Combine the organic layers and wash sequentially with saturated sodium
bicarbonate solution and brine.

e Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and
concentrate under reduced pressure to yield the crude product.

 Purification: Purify the crude solid by recrystallization or column chromatography to obtain
pure 5-Bromo-4-methyl-1H-1,2,3-triazole.

General Spectroscopic Analysis

 NMR Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.6
mL of a deuterated solvent (e.g., DMSO-de or CDCI3) in an NMR tube.

* NMR Acquisition: Acquire *H, 13C, and, if necessary, 2D NMR spectra (COSY, HSQC, HMBC)
on a spectrometer (e.g., 400 MHz or higher).

© 2025 BenchChem. All rights reserved. 6/8 Tech Support


https://www.benchchem.com/product/b3029858?utm_src=pdf-body
https://www.benchchem.com/product/b3029858?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b3029858?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

e Mass Spectrometry: Analyze the sample using a high-resolution mass spectrometer (HRMS)
with an appropriate ionization technique like Electrospray lonization (ESI) to obtain an
accurate mass and confirm the isotopic pattern.[7]

e IR Spectroscopy: Obtain the IR spectrum of the solid sample using an FTIR spectrometer
equipped with an Attenuated Total Reflectance (ATR) accessory.

Conclusion

The structural elucidation of 5-Bromo-4-methyl-1H-1,2,3-triazole is achieved through a
synergistic application of mass spectrometry, IR spectroscopy, and NMR spectroscopy. Mass
spectrometry confirms the molecular weight and the presence of bromine through its distinct
isotopic pattern. IR spectroscopy identifies the key functional groups, particularly the N-H bond
of the triazole ring. Finally, *H and 3C NMR provide the definitive connectivity and chemical
environment of the atoms, allowing for unambiguous confirmation of the title compound's
structure. These analytical techniques, combined with a logical synthesis strategy, form the
cornerstone of chemical characterization in modern research.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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